Razoxane hydrochloride
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Overview
Description
Razoxane hydrochloride, also known as (±)-1,2-bis(3,5-dioxopiperazin-1-yl)propane hydrochloride, is a synthetic compound belonging to the family of bis-dioxopiperazines. It was developed in the 1960s as a derivative of the chelating agent ethylenediaminetetraacetic acid (EDTA). This compound exhibits antineoplastic, antiangiogenic, and antimetastatic activities, making it a valuable agent in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of razoxane hydrochloride involves the reaction of ethylenediaminetetraacetic acid with phosgene to form the intermediate bis(chloroformate) ester. This intermediate is then reacted with piperazine to yield the bis-dioxopiperazine structure. The final product is obtained by hydrochloride salt formation .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Razoxane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can modify the bis-dioxopiperazine structure, potentially altering its biological activity.
Substitution: Substitution reactions involving the piperazine rings can yield derivatives with different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating or acylating agents in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with potential changes in biological activity.
Reduction: Reduced forms of this compound with modified pharmacological properties.
Substitution: Derivatives with different substituents on the piperazine rings, potentially leading to new therapeutic applications.
Scientific Research Applications
Razoxane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in various chemical reactions and studies.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Employed in cancer therapy for its antineoplastic, antiangiogenic, and antimetastatic properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Razoxane hydrochloride is closely related to dexrazoxane, the dextro-enantiomer of razoxane. Both compounds share similar biological properties, including antitumor effects, G2/M cell cycle block, and myelosuppression as dose-limiting toxicity . dexrazoxane is primarily used for its cardioprotective effects in patients undergoing anthracycline chemotherapy .
Comparison with Similar Compounds
Dexrazoxane: Used for cardioprotection and shares similar antineoplastic properties.
Ethylenediaminetetraacetic acid (EDTA): A chelating agent from which razoxane hydrochloride is derived.
Piperazine derivatives: Various compounds with similar structural features and potential pharmacological activities.
This compound stands out due to its unique combination of antineoplastic, antiangiogenic, and antimetastatic activities, making it a valuable agent in cancer therapy and scientific research.
Properties
IUPAC Name |
4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFMNMPSIYHKDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383294-26-5 |
Source
|
Record name | Razoxane hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383294265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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